![molecular formula C22H19N3O3 B1236638 4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1236638.png)
4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester
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Overview
Description
4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester is a member of isoindoles.
Scientific Research Applications
Synthesis and Structural Studies
Condensation Reactions : Kucherenko et al. (2008) explored the condensation of o-cyanomethylbenzoic acids with esters of amino thiophene carboxylic acids, resulting in the formation of isomeric benzoic acids and their ethyl esters, which may be structurally similar to the compound (Kucherenko, Zadorozhny, & Kovtunenko, 2008).
Selective Reagent for Anion Precipitation : Heininger & Meloan (1992) synthesized a compound (1-(4-pyridinyl)-2-(1-piperidinyl)ethyl ester of 4-aminobenzoic acid) that shows similarities in structure and function, demonstrating the ability to selectively precipitate anions like chromate and molybdate from aqueous solutions (Heininger & Meloan, 1992).
Amino Acid Derivatives Synthesis : Riabchenko et al. (2020) investigated the creation of new amino acid derivatives using a similar compound, highlighting the potential of these compounds in synthesizing complex organic structures (Riabchenko et al., 2020).
Structural Investigation of Triorganostannyl Esters : Tzimopoulos et al. (2010) studied the structure and physicochemical properties of triorganostannyl esters of aminobenzoic acids with pyridinyl groups, which relates to the structural analysis of similar compounds (Tzimopoulos et al., 2010).
Antiviral Activity and Pharmacokinetics : Patick et al. (2005) explored a novel compound with a similar structure for its antiviral activity against human rhinovirus, demonstrating the potential biomedical applications of such compounds (Patick et al., 2005).
Microbial Reduction in Synthesis : Patel et al. (2002) conducted a study involving the chiral ester ethyl hydroxyacetate and the corresponding acid, highlighting the use of microbial reduction in the synthesis process, which could be applicable to similar compounds (Patel et al., 2002).
X-Ray Powder Diffraction Data : Wang et al. (2017) reported X-ray powder diffraction data for a compound structurally related to the compound , which is crucial for understanding its crystalline structure (Wang et al., 2017).
Resin for Chromate Removal : Heininger & Meloan (1992) developed a resin using a similar compound for the selective removal of chromate from contaminated water, demonstrating its application in environmental science (Heininger & Meloan, 1992).
properties
Product Name |
4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester |
---|---|
Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 4-[(3-oxo-2-pyridin-3-yl-1H-isoindol-1-yl)amino]benzoate |
InChI |
InChI=1S/C22H19N3O3/c1-2-28-22(27)15-9-11-16(12-10-15)24-20-18-7-3-4-8-19(18)21(26)25(20)17-6-5-13-23-14-17/h3-14,20,24H,2H2,1H3 |
InChI Key |
WUNLPTYESRFQGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)N2C4=CN=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)N2C4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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